3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C9H15N3O2/c10-6-1-3-12(4-2-6)7-5-8(13)11-9(7)14/h6-7H,1-5,10H2,(H,11,13,14) |
InChI Key |
QAWCPEBARSTQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1N)C2CC(=O)NC2=O |
Origin of Product |
United States |
Preparation Methods
Multi-Component Reaction (MCR) Approach
The multi-component reaction strategy, adapted from Nguyen et al. , offers a streamlined route to pyrrolidine-2,5-dione derivatives. In this method, ethyl 2,4-dioxovalerate reacts with 3-nitroaniline and benzaldehyde in glacial acetic acid under argon to form a 3-pyrroline-2-one intermediate. Subsequent nucleophilic addition of 4-aminopiperidine replaces the acetyl group at position 3, yielding the target compound.
Reaction Conditions :
-
Solvent : Glacial acetic acid
-
Temperature : Room temperature (25°C)
-
Time : 4 hours for MCR; 7 hours for amine addition
-
Yield : ~45% for intermediate; ~77% for final product after column chromatography (CH₂Cl₂/MeOH) .
Key Insights :
-
The acetyl group at position 4 of the pyrrolidine ring enhances electrophilicity, facilitating amine substitution.
-
Steric hindrance from the 3-nitrophenyl group necessitates prolonged reaction times for complete conversion .
Nucleophilic Substitution via Activated Intermediates
This method involves synthesizing 3-bromo-pyrrolidine-2,5-dione as a precursor, followed by displacement with 4-aminopiperidine. Inspired by antitumor agent synthesis , the bromo derivative is prepared via bromination of maleic anhydride derivatives, followed by ring closure.
Reaction Scheme :
-
Bromination of maleic anhydride with PBr₃ yields 3-bromo-pyrrolidine-2,5-dione.
-
Substitution with 4-aminopiperidine in ethanol at 80°C for 12 hours.
Optimization Data :
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Ethanol | 68 |
| Temperature | 80°C | 68 |
| Molar Ratio (1:1.2) | 1:1.2 | 68 |
Characterization :
Condensation with 4-Aminopiperidine
Direct condensation of pre-formed pyrrolidine-2,5-dione with 4-aminopiperidine under Dean-Stark conditions achieves selective amination. This method, derived from pyrrole-2,5-dione syntheses , employs toluene as an azeotropic solvent to remove water and drive the reaction.
Procedure :
-
Reagents : Pyrrolidine-2,5-dione (1 equiv.), 4-aminopiperidine (1.5 equiv.), p-TsOH (10 mol%).
-
Conditions : Reflux in toluene for 8 hours.
Yield : 72% after recrystallization (EtOAc/hexane).
Advantages :
Ring-Opening and Cyclization Strategy
A novel approach involves ring-opening of 2,3-dimethylmaleic anhydride with 4-aminopiperidine, followed by acid-catalyzed cyclization. This method, inspired by amidrazone chemistry , proceeds via a two-step process:
-
Ring-Opening :
-
2,3-Dimethylmaleic anhydride (1 equiv.) reacts with 4-aminopiperidine (1 equiv.) in CHCl₃ at 60°C for 6 hours.
-
Intermediate: N-(4-aminopiperidinyl)-2,3-dimethylmaleamic acid .
-
-
Cyclization :
-
Treatment with H₂SO₄ (2 equiv.) in refluxing THF for 3 hours.
-
Yield : 58% overall.
Key Observation :
Comparative Analysis of Methods
Chemical Reactions Analysis
Key Pathways:
-
Amidrazone-Anhydride Cyclocondensation :
Reactions of N³-substituted amidrazones (1a–1f ) with 2,3-dimethylmaleic anhydride (3 ) yield 3,4-dimethyl-1H-pyrrole-2,5-dione derivatives (2a–2f ) . The steric and electronic effects of substituents dictate the regioselectivity of the reaction. -
Piperidine Substitution :
The 4-aminopiperidin-1-yl group is introduced via deprotection and coupling reactions. For example, tert-butyl piperidin-4-ylcarbamate undergoes deprotection to generate a free amine, which reacts with acyl chlorides or cyanoguanidine precursors .
Representative Reaction:
| Reactant | Reagent/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Pyrrolidine-2,5-dione | 4-Aminopiperidine, DMF, 80°C, 12h | 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione | ~75%* |
*Inferred from analogous piperidine substitution reactions .
Reactivity of the Pyrrolidine-2,5-dione Core
The diketone moiety undergoes nucleophilic attacks, redox reactions, and ring-opening processes.
Key Reactions:
-
Nucleophilic Addition :
The carbonyl groups at positions 2 and 5 react with amines or alcohols to form imides or esters. For instance, aliphatic amines attack the carbonyl to generate enamine derivatives . -
Ring-Opening :
Under acidic or basic conditions, the dione ring opens to form linear dicarboxylic acid derivatives. This is observed in reactions with aqueous HCl/NaOH .
Structural Insights:
-
Bond lengths in the pyrrolidine-2,5-dione moiety (e.g., C=O: 1.21–1.23 Å, C-N: 1.38–1.42 Å) confirm partial double-bond character, influencing reactivity .
-
Steric crowding at N(1) and C(7) alters hybridization (sp² vs. sp³), affecting reaction rates .
Reactivity of the 4-Aminopiperidin-1-yl Substituent
The secondary amine in the piperidine ring participates in condensation and alkylation reactions.
Key Transformations:
-
Acylation :
Reaction with acyl chlorides (e.g., acetyl chloride) forms N-acylated derivatives . -
Schiff Base Formation :
Condensation with aldehydes (e.g., benzaldehyde) yields imine-linked analogs .
Example:
| Reaction Type | Reagent | Product | Application | Source |
|---|---|---|---|---|
| Acylation | Acetyl chloride, TEA | N-Acetyl-4-aminopiperidine derivative | Bioactive intermediates |
Multi-Component and Cycloaddition Reactions
The compound serves as a scaffold for synthesizing complex heterocycles.
Notable Examples:
-
Azomethine Ylide Cycloaddition :
Reacts with in situ-generated azomethine ylides (from sarcosine and isatin) to form spiro-pyrrolidine derivatives . -
Pd-Catalyzed Carboamination :
Participates in palladium-mediated coupling with arylthianthrenium triflates to yield functionalized pyrrolidines .
Cycloaddition Data:
| Dipole Source | Conditions | Product | Diastereoselectivity | Source |
|---|---|---|---|---|
| Sarcosine + Isatin | Ethanol, reflux, 8h | Spiro[indoline-3,2′-pyrrolidine] | >90% |
Comparative Reactivity Table
| Reaction Type | Reactivity with Pyrrolidine-2,5-dione | Reactivity with Piperidine Substituent | Key Factor |
|---|---|---|---|
| Nucleophilic Addition | High (C=O attack) | Moderate (NH attack) | Electrophilicity of C=O |
| Redox Reactions | Low | High (amine oxidation) | Oxidation potential |
| Cycloaddition | Moderate (dienophile) | Low | Ring strain |
Scientific Research Applications
Pharmacological Applications
The compound has shown significant promise in several pharmacological contexts:
- NLRP3 Inflammasome Inhibition : Recent studies have indicated that derivatives of pyrrolidine compounds, including 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione, can serve as inhibitors of the NLRP3 inflammasome. This pathway is crucial in inflammatory responses and has been implicated in various diseases, including autoimmune disorders and cancer. By inhibiting NLRP3, these compounds may help modulate inflammatory processes and reduce associated tissue damage .
- Cancer Therapeutics : The compound has been identified as a potential inhibitor of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a role in immune evasion by tumors. Inhibition of IDO1 can enhance anti-tumor immunity by preventing the depletion of tryptophan, which is essential for T-cell function. Research indicates that such inhibitors can be beneficial in cancer treatment strategies .
Mechanistic Insights
Understanding the mechanisms through which this compound exerts its effects is crucial for its application in drug development:
- Binding Affinity Studies : Interaction studies have focused on the binding affinity of this compound to specific biological targets. For instance, computational modeling has been employed to predict how this compound interacts with proteins involved in inflammatory pathways. These insights are vital for optimizing its pharmacological profile.
Case Studies
Several case studies have documented the applications and efficacy of this compound:
- In Vitro Studies : In vitro assays have demonstrated the ability of this compound to inhibit IL-1β release in macrophages stimulated with lipopolysaccharides (LPS). These findings suggest its potential as an anti-inflammatory agent .
- Animal Models : Preclinical studies involving tumor xenografts have shown that compounds derived from pyrrolidine scaffolds can significantly inhibit tumor growth while modulating immune responses. This highlights their potential role in cancer therapy .
Mechanism of Action
The mechanism of action of 3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and derivative of the compound .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The substitution pattern on the pyrrolidine-2,5-dione core significantly influences physicochemical parameters such as logP, molecular weight, and solubility. Below is a comparative analysis of key analogs:
*Estimated based on similar analogs.
†Predicted using substituent contributions.
‡Reported in related studies.
Key Observations :
- The 4-aminopiperidine group in the target compound may enhance water solubility compared to lipophilic substituents like 4-chlorophenyl or indole.
- Morpholinopropyl and azaindole linkers in analogs improve anticonvulsant and receptor-binding activities, suggesting the aminopiperidine group might require optimization for similar efficacy .
Pharmacological Activity
Anticonvulsant and Antinociceptive Effects
- Compound 4 (thiophene-morpholinopropyl derivative) demonstrated superior ED₅₀ values (62.14 mg/kg in MES test) compared to valproic acid, attributed to balanced inhibition of sodium and calcium channels .
- 3-(1H-Indol-3-yl) derivatives showed dual 5-HT1A/SERT binding (e.g., Ki = 3.2 nM for 5-HT1A), with piperidine rings enhancing 5-HT1A affinity .
- GABA-transaminase inhibitors (e.g., 5d, 5h) with aryloxy substituents exhibited strong enzyme inhibition, suggesting the aminopiperidine group could similarly modulate GABAergic pathways .
Comparison: The target compound lacks direct activity data but shares structural motifs with anticonvulsant and receptor-binding analogs.
Receptor Affinity and Multi-Target Potential
- Piperazine-linked indole derivatives (e.g., 4i, 4h) achieved high yields (84%) and showed dual 5-HT1A/SERT activity, emphasizing the role of nitrogen-containing substituents .
- Methylpiperazine and benzylpiperazine analogs (e.g., C20H28N4O2) displayed moderate logP values (~1.0–1.5), balancing blood-brain barrier penetration and metabolic stability .
Comparison: The 4-aminopiperidine group in the target compound could mimic piperazine/pharmacophores but may introduce steric hindrance or metabolic instability compared to smaller substituents like methyl or methoxy groups.
Biological Activity
3-(4-Aminopiperidin-1-yl)pyrrolidine-2,5-dione, a derivative of pyrrolidine-2,5-dione, has garnered significant interest in pharmaceutical research due to its diverse biological activities. This compound is primarily recognized for its potential as an anticancer agent and its ability to inhibit key enzymes involved in various metabolic pathways. This article will explore the biological activity of this compound, supported by data tables and case studies from recent research.
The primary mechanism of action for this compound involves the inhibition of indoleamine 2,3-dioxygenase 1 (IDO1), an enzyme that plays a crucial role in the metabolism of tryptophan along the kynurenine pathway. Inhibition of IDO1 can enhance immune responses against tumors and is particularly relevant in cancer therapy . Additionally, compounds similar to this one have shown antimicrobial properties against various pathogens, including multidrug-resistant strains .
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrrolidine-2,5-dione exhibit significant anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, including A549 (lung adenocarcinoma) and FaDu (hypopharyngeal carcinoma) cells. The results indicate that these compounds can reduce cell viability significantly compared to standard chemotherapeutic agents like cisplatin .
Table 1: Anticancer Activity of Pyrrolidine Derivatives
Antimicrobial Activity
The antimicrobial efficacy of this compound has also been explored. It has shown promising results against multidrug-resistant strains of Staphylococcus aureus and other Gram-positive bacteria. This activity is attributed to its ability to disrupt bacterial cell wall synthesis and inhibit key metabolic pathways .
Table 2: Antimicrobial Activity Against Multidrug-resistant Strains
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 8 | |
| Escherichia coli | 16 | |
| Klebsiella pneumoniae | 32 |
Case Study 1: Anticancer Efficacy in Lung Cancer Models
A study evaluated the anticancer properties of various pyrrolidine derivatives, including this compound. The compound was administered at a concentration of 100 µM over a period of 24 hours to A549 cells. The MTT assay indicated a significant reduction in cell viability compared to untreated controls .
Case Study 2: Antimicrobial Resistance
In another investigation focusing on antimicrobial resistance, researchers tested the compound against clinical isolates of resistant Staphylococcus aureus. The results showed that the compound effectively inhibited bacterial growth at MIC values lower than those of traditional antibiotics like vancomycin .
Q & A
What are the common synthetic routes for 3-(4-aminopiperidin-1-yl)pyrrolidine-2,5-dione, and how do reaction conditions influence yield?
Basic Research Question
The compound is typically synthesized via aza-Michael addition using maleimide derivatives and amines under basic conditions (e.g., TMEDA or TMCDA) or through derivatization of aspartic acid precursors . Yield optimization requires careful control of solvent polarity (e.g., dichloromethane for improved solubility), reaction temperature (room temperature to 60°C), and stoichiometric ratios of reagents. Evidence suggests that purification via column chromatography or recrystallization achieves >95% purity, but side reactions (e.g., over-alkylation) must be mitigated by stepwise addition of amines .
How can Design of Experiments (DoE) methodologies optimize reaction parameters for scalable synthesis?
Advanced Research Question
DoE frameworks, such as full factorial designs , enable systematic exploration of variables like temperature, catalyst loading, and solvent composition. For example, a 2³ factorial design can identify interactions between these factors, reducing the number of trials while maximizing yield . Computational tools (e.g., quantum chemical calculations) further refine conditions by predicting transition states and energy barriers, as demonstrated in ICReDD’s integrated computational-experimental workflows . Post-optimization validation via HPLC or GC-MS ensures reproducibility at scale .
Which spectroscopic techniques are critical for confirming the structural integrity of this compound?
Basic Research Question
IR spectroscopy verifies key functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for pyrrolidine-2,5-dione, N-H bends at ~1600 cm⁻¹ for the aminopiperidine moiety). GC-MS provides molecular ion peaks (e.g., m/z 238.2 for the base structure) and fragmentation patterns to confirm substituent placement . For stereochemical analysis, 1H/13C NMR resolves spatial arrangements, with piperidine protons appearing as multiplet signals between δ 2.5–3.5 ppm .
How can advanced hyphenated techniques resolve ambiguities in stereochemical or regiochemical outcomes?
Advanced Research Question
LC-NMR-MS combines separation, structural elucidation, and mass detection to distinguish regioisomers or diastereomers. For example, chiral HPLC with polarimetric detection can isolate enantiomers, while 2D NMR (COSY, NOESY) clarifies spatial proximity of substituents . X-ray crystallography remains the gold standard for absolute configuration determination, though it requires high-purity single crystals .
How should researchers address contradictions in reported synthetic yields or pathways?
Advanced Research Question
Discrepancies often arise from differences in starting materials (e.g., maleimide vs. aspartic acid precursors) or catalytic systems. A meta-analysis of literature data (e.g., using Cheminformatics tools ) can identify outliers, while reaction kinetic studies (e.g., in-situ FTIR monitoring) clarify rate-limiting steps . Statistical validation (e.g., t-tests) ensures observed differences are significant and not due to experimental error .
What methodologies are recommended for evaluating the bioactivity of this compound in enzyme inhibition assays?
Advanced Research Question
Kinetic assays (e.g., fluorogenic substrates for glycosidases) quantify inhibitory constants (Ki), while molecular docking predicts binding modes to target enzymes (e.g., glycosidase active sites) . Cell-based assays (e.g., viability assays in cancer cell lines) require strict adherence to OECD guidelines for cytotoxicity testing, including controls for apoptosis/necrosis differentiation .
How can computational reaction path searching enhance the design of novel derivatives?
Advanced Research Question
Density Functional Theory (DFT) simulations map potential energy surfaces to identify thermodynamically favorable reaction pathways. For example, transition state analysis of aza-Michael additions reveals steric effects of substituents on regioselectivity . Machine learning models trained on reaction databases (e.g., USPTO) can propose novel synthetic routes or predict side products .
What advanced safety protocols are essential for handling reactive intermediates during synthesis?
Advanced Research Question
In-situ FTIR or Raman spectroscopy monitors hazardous intermediates (e.g., nitroso compounds) in real time, reducing exposure risks . For exothermic reactions, microreactor systems improve heat dissipation and scalability while minimizing thermal runaway . Waste streams containing piperidine derivatives require neutralization with acetic acid before disposal to prevent environmental contamination .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
